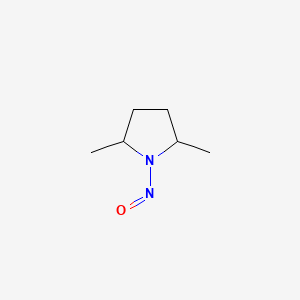
1-bromo-2-chloro-4-methanesulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-chloro-4-methanesulfonylbenzene is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methanesulfonyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-2-chloro-4-methanesulfonylbenzene can be synthesized through several methods. One common method involves the sulfonation of 1-bromo-2-chlorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-2-chloro-4-methanesulfonylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Sulfone derivatives are the major products.
Reduction: Simpler benzene derivatives without the methanesulfonyl group are formed.
Aplicaciones Científicas De Investigación
1-bromo-2-chloro-4-methanesulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-chloro-4-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and methanesulfonyl) on the benzene ring makes it susceptible to nucleophilic attack. The compound can also participate in electrophilic aromatic substitution reactions due to the activating effect of the methanesulfonyl group.
Comparación Con Compuestos Similares
Similar Compounds
- 1-bromo-2-chloro-4-nitrobenzene
- 1-bromo-2-chloro-4-fluorobenzene
- 1-bromo-2-chloro-4-methylbenzene
Uniqueness
1-bromo-2-chloro-4-methanesulfonylbenzene is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and properties. This group enhances the compound’s solubility in polar solvents and increases its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
1346555-48-3 |
|---|---|
Fórmula molecular |
C7H6BrClO2S |
Peso molecular |
269.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




